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Compound of Interest

Compound Name:
5-(3-Nitrophenyl)furan-2-

carbaldehyde

Cat. No.: B076496 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed spectroscopic comparison of furan-2-carbaldehyde and its

derivatives, which are pivotal intermediates in the synthesis of pharmaceuticals and fine

chemicals. By presenting quantitative data from Nuclear Magnetic Resonance (NMR), Infrared

(IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), this document

serves as a practical reference for the identification and characterization of these valuable

compounds.

Comparative Spectroscopic Data
The following tables provide a consolidated overview of the key spectroscopic data for furan-2-

carbaldehyde and a selection of its derivatives. This allows for a direct comparison of the

influence of various substituents on the spectroscopic properties.

Table 1: ¹H NMR Spectral Data (CDCl₃, ppm)
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Compound Aldehyde-H (s) H-3 (d) H-4 (d) Other Protons

Furan-2-

carbaldehyde
9.64 7.70 6.60 -

5-Methylfuran-2-

carbaldehyde
9.51 7.19 6.23 2.41 (s, 3H)

5-Ethylfuran-2-

carbaldehyde
9.52 7.18 6.25

2.76 (q, 2H),

1.29 (t, 3H)

5-Propylfuran-2-

carbaldehyde
9.51 7.16 6.23

2.69 (t, 2H), 1.72

(m, 2H), 0.97 (t,

3H)

5-Butylfuran-2-

carbaldehyde
9.53 7.17 6.24

2.72 (t, 2H), 1.65

(m, 2H), 1.38 (m,

2H), 0.94 (t, 3H)

Table 2: ¹³C NMR Spectral Data (CDCl₃, ppm)
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Compoun
d

C=O C2 C5 C3 C4
Other
Carbons

Furan-2-

carbaldehy

de

177.9 152.9 148.1 122.0 112.8 -

5-

Methylfura

n-2-

carbaldehy

de

176.9 153.2 161.5 122.9 109.4 14.0 (CH₃)

5-

Ethylfuran-

2-

carbaldehy

de

177.0 153.1 167.3 122.5 109.0
21.6 (CH₂),

12.1 (CH₃)

5-

Propylfuran

-2-

carbaldehy

de

176.9 153.2 166.1 122.7 109.3

30.3 (CH₂),

20.9 (CH₂),

13.6 (CH₃)

5-

Butylfuran-

2-

carbaldehy

de

177.0 153.1 166.4 122.6 109.2

28.1 (CH₂),

29.8 (CH₂),

22.3 (CH₂),

13.8 (CH₃)

Table 3: Key IR Spectral Data (ATR, cm⁻¹)
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Compound ν(C=O) ν(C-H) aldehyde ν(C=C) furan

Furan-2-carbaldehyde ~1670 ~2740, ~2820 ~1570, ~1475

5-Nitro-2-

furancarboxaldehyde
~1685 ~2750, ~2830 ~1580, ~1460

Furan-2-

carbaldehyde-d
~1668 2080-2139 (ν(C-D)) ~1570, ~1463

Table 4: UV-Vis Spectral Data (Ethanol)

Compound λmax (nm)

Furan-2-carbaldehyde ~277

5-Nitro-2-furancarboxaldehyde ~310

Table 5: Mass Spectrometry Data (EI-MS, m/z)

Compound Molecular Ion [M]⁺ Key Fragments

Furan-2-carbaldehyde 96 95, 67, 39

5-Methylfuran-2-carbaldehyde 110 109, 95, 81, 53, 39

5-Ethylfuran-2-carbaldehyde 124 109, 95, 81, 53, 39

Furan-2-carbaldehyde-d 97 95, 68, 40, 30

Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and

comparison of furan-2-carbaldehyde derivatives.
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Caption: General workflow for spectroscopic comparison.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure

reproducibility.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b076496?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz

spectrometer.

Sample Preparation: Approximately 10-20 mg of the furan-2-carbaldehyde derivative is

dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS)

as an internal standard (0 ppm).

Data Acquisition:

¹H NMR: Standard pulse sequences are used. Key parameters include a spectral width of

0-10 ppm

To cite this document: BenchChem. [A Spectroscopic Guide to Furan-2-Carbaldehyde and
Its Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b076496#spectroscopic-comparison-of-furan-2-
carbaldehyde-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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